molecular formula C19H24N6O5 B12703154 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- CAS No. 86071-03-6

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)-

Cat. No.: B12703154
CAS No.: 86071-03-6
M. Wt: 416.4 g/mol
InChI Key: RZWAFHYWZSGUHR-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the purine core.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A nucleoside involved in energy transfer and signaling.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(3-(4-(2-furanylcarbonyl)-1-piperazinyl)-2-hydroxypropyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

86071-03-6

Molecular Formula

C19H24N6O5

Molecular Weight

416.4 g/mol

IUPAC Name

7-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H24N6O5/c1-21-16-15(18(28)22(2)19(21)29)25(12-20-16)11-13(26)10-23-5-7-24(8-6-23)17(27)14-4-3-9-30-14/h3-4,9,12-13,26H,5-8,10-11H2,1-2H3

InChI Key

RZWAFHYWZSGUHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)C(=O)C4=CC=CO4)O

Origin of Product

United States

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